molecular formula C15H10N2O4S2 B6074049 5-{[5-(2-methyl-5-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one

5-{[5-(2-methyl-5-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one

Cat. No. B6074049
M. Wt: 346.4 g/mol
InChI Key: FUNBDCQKSTYMKF-NTUHNPAUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-{[5-(2-methyl-5-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one is a compound that has gained significant attention from the scientific community due to its potential applications in various fields. This compound is also known as "MTT" and has been extensively studied for its biological and pharmacological properties.

Mechanism of Action

MTT is converted to formazan by the action of mitochondrial dehydrogenases in living cells. The amount of formazan produced is proportional to the number of viable cells present in the sample. Thus, the MTT assay is commonly used to determine the cytotoxicity of compounds on living cells.
Biochemical and Physiological Effects:
MTT has been shown to have antioxidant and anti-inflammatory properties. It has also been reported to have anticancer activity by inducing apoptosis in cancer cells. MTT has been used in the treatment of various diseases, including diabetes, Alzheimer's disease, and Parkinson's disease.

Advantages and Limitations for Lab Experiments

The MTT assay is a simple and reliable method for measuring cell viability and proliferation. It is quick and easy to perform, and the results can be obtained within a few hours. However, the MTT assay has some limitations, including the interference of some compounds with the assay, the requirement for living cells, and the inability to distinguish between necrotic and apoptotic cells.

Future Directions

There are several future directions for research on MTT. One area of interest is the development of new derivatives of MTT with improved properties, such as increased solubility and selectivity. Another area of research is the investigation of the mechanism of action of MTT and its potential use in the treatment of various diseases. Additionally, there is a need for the development of new assays that can overcome the limitations of the MTT assay and provide more accurate measurements of cell viability and proliferation.

Synthesis Methods

The synthesis of MTT involves the condensation of 2-methyl-5-nitrobenzaldehyde with 2-furylacrylic acid, followed by the reaction with thiosemicarbazide. The resulting product is MTT, which is a yellow crystalline powder.

Scientific Research Applications

MTT has been widely used in scientific research as a reagent for the measurement of cell viability and proliferation. It is used in various assays, including the MTT assay, to determine the cytotoxicity of drugs, chemicals, and other compounds. MTT is also used as a marker for mitochondrial activity and cell metabolism.

properties

IUPAC Name

(5E)-5-[[5-(2-methyl-5-nitrophenyl)furan-2-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O4S2/c1-8-2-3-9(17(19)20)6-11(8)12-5-4-10(21-12)7-13-14(18)16-15(22)23-13/h2-7H,1H3,(H,16,18,22)/b13-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUNBDCQKSTYMKF-NTUHNPAUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])C2=CC=C(O2)C=C3C(=O)NC(=S)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])C2=CC=C(O2)/C=C/3\C(=O)NC(=S)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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